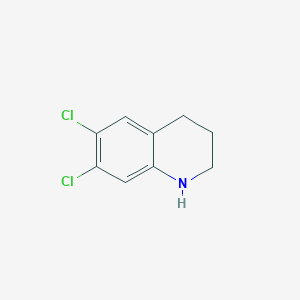

6,7-Dichloro-1,2,3,4-tetrahydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

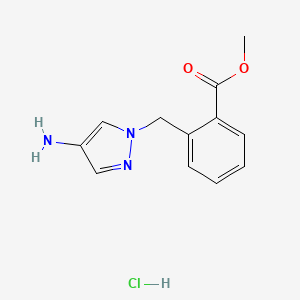

6,7-Dichloro-1,2,3,4-tetrahydroquinoline is a chemical compound used extensively in scientific research. It has a molecular formula of C9H9Cl2N and an average mass of 202.081 Da .

Physical And Chemical Properties Analysis

6,7-Dichloro-1,2,3,4-tetrahydroquinoline has a number of physicochemical properties. It has a high GI absorption and is BBB permeant. It is an inhibitor of CYP1A2 and CYP2D6. Its Log Po/w (iLOGP) is 2.29, indicating its lipophilicity .Applications De Recherche Scientifique

1. Inhibition of Phenylethanolamine N-methyltransferase

A study by Demarinis et al. (1981) found that 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline and its analogs are potent inhibitors of phenylethanolamine N-methyltransferase, which may have therapeutic utility. This compound is structurally similar to 6,7-Dichloro-1,2,3,4-tetrahydroquinoline and suggests potential applications in manipulating epinephrine biosynthesis (Demarinis et al., 1981).

2. NF-κB Inhibition and Cytotoxicity Against Cancer Cell Lines

Jo et al. (2016) reported that 1,2,3,4-Tetrahydroquinolines, including derivatives similar to 6,7-Dichloro-1,2,3,4-tetrahydroquinoline, are potent inhibitors of NF-κB transcriptional activity. They exhibit significant cytotoxicity against various human cancer cell lines, suggesting their utility in cancer research and potential therapeutic applications (Jo et al., 2016).

3. Antiglioma Activity

Mohler et al. (2006) discovered that certain 1,2,3,4-tetrahydroisoquinoline derivatives have significant antiglioma activity. These compounds selectively inhibited the growth of glioma cells while sparing normal astrocytes, indicating their potential in treating glioma (Mohler et al., 2006).

4. pH-Regulated Asymmetric Transfer Hydrogenation

Wang et al. (2009) explored the role of tetrahydroquinolines, including derivatives of 6,7-Dichloro-1,2,3,4-tetrahydroquinoline, in asymmetric transfer hydrogenation processes in water. This has implications in synthetic chemistry, particularly in the synthesis of optically pure compounds used in pharmaceuticals and agrochemicals (Wang et al., 2009).

5. Anti-Tubercular Activity of Zinc Complexes

Mandewale et al. (2016) synthesized hydrazone derivatives bearing a 3,4-dihydroquinolin-2(1H)-one nucleus, structurally related to 6,7-Dichloro-1,2,3,4-tetrahydroquinoline. These compounds, particularly when complexed with zinc, showed significant anti-tubercular activity, suggesting potential applications in the treatment of tuberculosis (Mandewale et al., 2016).

Mécanisme D'action

Target of Action

The primary target of 6,7-Dichloro-1,2,3,4-tetrahydroquinoline is phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of neurotransmitters and neuromodulators, specifically norepinephrine and epinephrine.

Mode of Action

6,7-Dichloro-1,2,3,4-tetrahydroquinoline acts as a potent reversible inhibitor of phenylethanolamine N-methyltransferase . By inhibiting this enzyme, it can potentially modulate the levels of norepinephrine and epinephrine in the body, thereby affecting various physiological processes.

Pharmacokinetics

The ADME properties of 6,7-Dichloro-1,2,3,4-tetrahydroquinoline are as follows :

Its lipophilicity (Log Po/w) is reported to be around 3.1, indicating a good balance between hydrophilic and lipophilic properties, which can influence its bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6,7-Dichloro-1,2,3,4-tetrahydroquinoline. For instance, it should be kept away from open flames, hot surfaces, and sources of ignition due to its combustible nature . Additionally, precautionary measures against static discharge should be taken .

Propriétés

IUPAC Name |

6,7-dichloro-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h4-5,12H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVVXQGVCSDDOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2NC1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dichloro-1,2,3,4-tetrahydroquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2'R,4S)-6-Chlorospiro[chromane-4,1'-cyclopropane]-2'-carboxylic acid](/img/structure/B2802101.png)

![N-(2-Methoxy-4-methylsulfanylbutyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2802102.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2802107.png)

![Methyl 2-[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2802111.png)

![[2-Bromo-5-(difluoromethoxy)phenyl]methanol](/img/structure/B2802112.png)

![(3-Methylisoxazol-5-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2802114.png)

![1-(3-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2802118.png)